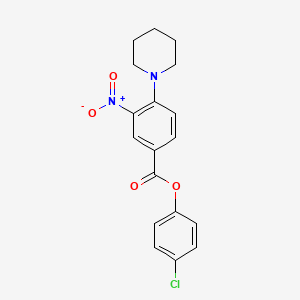![molecular formula C20H13ClF3N3O5S B4012708 4-chloro-N-(2-nitrophenyl)-3-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)benzamide](/img/structure/B4012708.png)
4-chloro-N-(2-nitrophenyl)-3-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)benzamide
Overview
Description
4-chloro-N-(2-nitrophenyl)-3-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)benzamide is a useful research compound. Its molecular formula is C20H13ClF3N3O5S and its molecular weight is 499.8 g/mol. The purity is usually 95%.
The exact mass of the compound 4-chloro-N-(2-nitrophenyl)-3-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)benzamide is 499.0216539 g/mol and the complexity rating of the compound is 817. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-chloro-N-(2-nitrophenyl)-3-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-N-(2-nitrophenyl)-3-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Polymeric Materials
Research has explored the synthesis of novel polymeric materials utilizing diamine monomers containing flexible sulfone, sulfide, and amide units. These polymers are synthesized via a multi-step process involving the nucleophilic displacement reaction, reduction, and polycondensation methods. These polymers exhibit excellent thermal stability, solubility, and inherent viscosity, making them suitable for advanced technologies (Mehdipour‐Ataei & Hatami, 2007). Further exploration in this area can lead to the development of new materials with enhanced properties for high-temperature applications.
Inhibition of Metalloenzyme
Compounds synthesized from 4-Amino-N-(4-sulfamoylphenyl)benzamide have shown effective inhibitory activity against the cytosolic carbonic anhydrase isoforms II and VII. These findings suggest potential therapeutic applications in targeting disorders related to the dysregulation of carbonic anhydrases (Ulus et al., 2013).
Antimicrobial Activity
The synthesis and study of derivatives such as 2-methyl-5-nitro-N-(4-(3-(2-aryl-2,3-dihydrobenzo[b][1,4]thiazepin-4-yl)phenoxy)phenyl) benzenesulfonamide have revealed antimicrobial activity against various bacteria. These findings underscore the potential of such compounds in developing new antimicrobial agents to combat resistant strains of bacteria (Patel et al., 2011).
Development of Heat Resistant Polymers
Another area of application involves the synthesis and characterization of novel heat-resistant poly(amide imide)s and poly(sulfone ether amide amide)s. These polymers are synthesized from new diacid containing sulfone, ether, amide, and imide groups, demonstrating exceptional thermal behavior, stability, and solubility. Such materials are invaluable in industries requiring materials that can withstand extreme conditions (Mehdipour‐Ataei & Hatami, 2005).
Liquid Crystalline Polyimides
Liquid crystalline polyimides containing aniline trimer segments have been synthesized, showcasing good electroactive properties and anisotropic conductivity. This novel material merges the advantageous features of polyimides and oligoaniline, presenting applications in electronics and materials science (Liu et al., 2011).
properties
IUPAC Name |
4-chloro-N-(2-nitrophenyl)-3-[[3-(trifluoromethyl)phenyl]sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF3N3O5S/c21-15-9-8-12(19(28)25-16-6-1-2-7-17(16)27(29)30)10-18(15)33(31,32)26-14-5-3-4-13(11-14)20(22,23)24/h1-11,26H,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZYVUBSKMQJSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)NC3=CC=CC(=C3)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF3N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



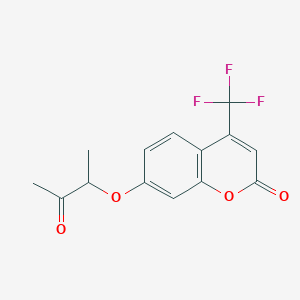
![7-methyl-9-(1-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4012645.png)
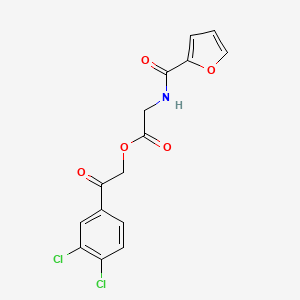
![(4-methoxy-1-naphthyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone](/img/structure/B4012657.png)
![5-[2-(4-bromophenyl)-2-oxoethoxy]-7-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B4012665.png)
![2-chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-(1-piperidinylsulfonyl)benzamide](/img/structure/B4012669.png)
![(4-bromophenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone](/img/structure/B4012677.png)
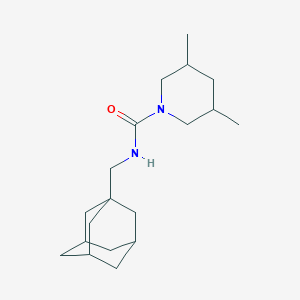

![2-(4-ethylphenyl)-2-oxoethyl 4-[(4-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B4012696.png)

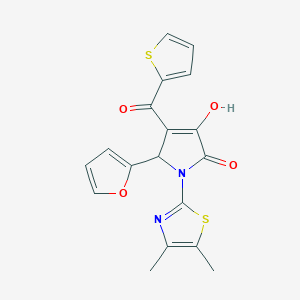
![1-{4'-[(dimethylamino)methyl]biphenyl-3-yl}propan-1-one](/img/structure/B4012721.png)
